DSR-141562

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DSR-141562 es un inhibidor de la fosfodiesterasa 1 novedoso, activo por vía oral y con penetración selectiva en el cerebro. Este compuesto muestra selectividad preferencial para la fosfodiesterasa 1B humana, lo que lo convierte en un candidato prometedor para el tratamiento de los síntomas positivos, negativos y cognitivos asociados con la esquizofrenia .

Métodos De Preparación

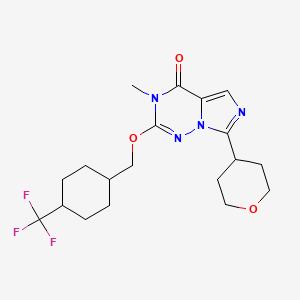

La síntesis de DSR-141562 implica varios pasos, comenzando con la preparación de 3-metil-7-(tetrahidro-2H-piran-4-il)-2-{[trans-4-(trifluorometil)ciclohexil]-metoxi}imidazo[5,1-f][1,2,4]triazin-4(3H)-ona. Este compuesto se somete luego a diversas condiciones de reacción para obtener el producto final. Los métodos de producción industrial de this compound son propietarios e implican condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

DSR-141562 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

DSR-141562 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de la fosfodiesterasa 1 en diversas vías bioquímicas.

Biología: Investigado por sus efectos sobre la señalización celular y la neurotransmisión.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de la esquizofrenia y otros trastornos neuropsiquiátricos.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la fosfodiesterasa 1

Mecanismo De Acción

DSR-141562 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 1, una enzima que descompone el monofosfato cíclico de guanosina. Al inhibir esta enzima, this compound aumenta los niveles de monofosfato cíclico de guanosina, lo que a su vez mejora la señalización dopaminérgica y glutamatérgica. Se cree que este mecanismo subyace a sus efectos terapéuticos en la esquizofrenia .

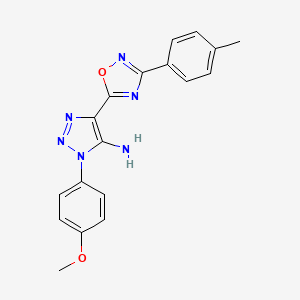

Comparación Con Compuestos Similares

DSR-141562 es único en su alta selectividad para la fosfodiesterasa 1B sobre otros miembros de la familia de la fosfodiesterasa. Los compuestos similares incluyen:

Vinopocetina: Otro inhibidor de la fosfodiesterasa 1, pero con menor selectividad para la fosfodiesterasa 1B.

Ibudilast: Un inhibidor no selectivo de la fosfodiesterasa con una actividad más amplia en múltiples isoformas de fosfodiesterasa.

La alta selectividad de this compound para la fosfodiesterasa 1B lo convierte en un candidato prometedor para aplicaciones terapéuticas dirigidas .

Propiedades

IUPAC Name |

3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELWUPBSLZUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2406110.png)